
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichlorophenylamine and 4-fluorobenzaldehyde.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where the amine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Functional Group Introduction:
Final Product Formation: The final step involves the formylation of the indole ring to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxylic acid.
Reduction: Formation of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as apoptosis, cell proliferation, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(2,4,6-trichlorophenyl)indole-2-carboxaldehyde
- 5-Fluoro-2-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde
- 4-Chloro-5-(2,4,6-trifluorophenyl)indole-3-carboxaldehyde
Uniqueness
4-Fluoro-5-(2,4,6-trichlorophenyl)indole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trichlorophenyl groups enhances its reactivity and potential bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H7Cl3FNO |
|---|---|
Molecular Weight |
342.6 g/mol |
IUPAC Name |
4-fluoro-5-(2,4,6-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H7Cl3FNO/c16-8-3-10(17)14(11(18)4-8)9-1-2-12-13(15(9)19)7(6-21)5-20-12/h1-6,20H |
InChI Key |
VJJFHOQKTGJFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)C(=C1C3=C(C=C(C=C3Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


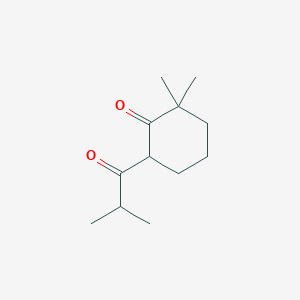
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
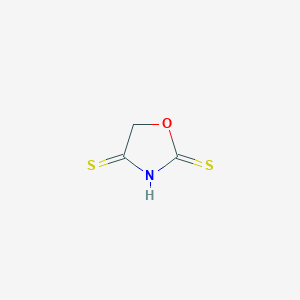
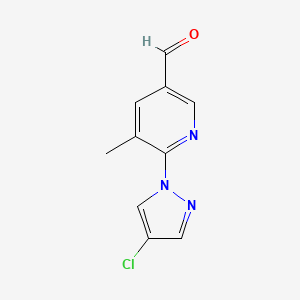

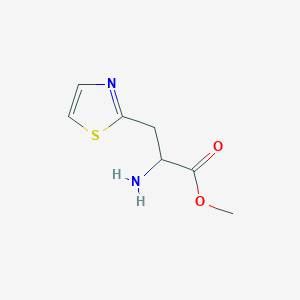
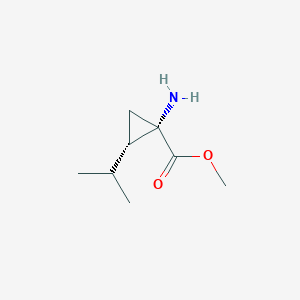
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)


![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
